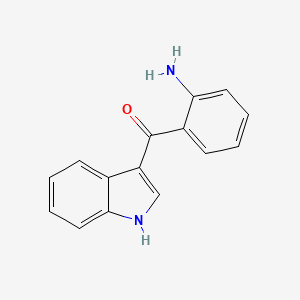
(2-Aminophenyl)(1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)(1H-indol-3-yl)methanone is a compound that features both an indole and an aminophenyl group. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the aminophenyl group further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction yields N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(1H-indol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2-Aminophenyl)(1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The aminophenyl group can further enhance these interactions, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Another indole derivative with different substituents.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A precursor in the synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone.
Uniqueness
This compound is unique due to the combination of the indole and aminophenyl groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
821767-64-0 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2-aminophenyl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H12N2O/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H,16H2 |
InChI Key |
FRVAYVZECDSHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
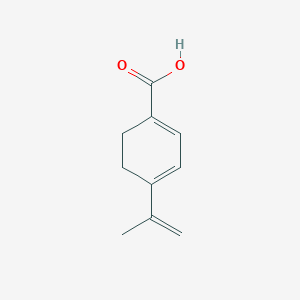
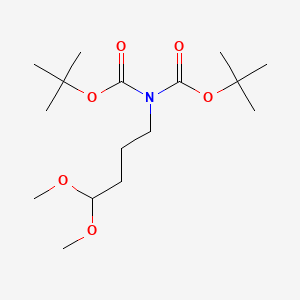


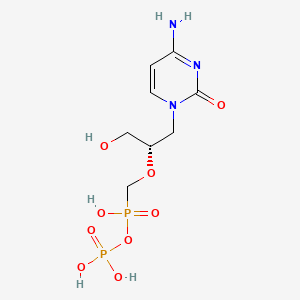
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
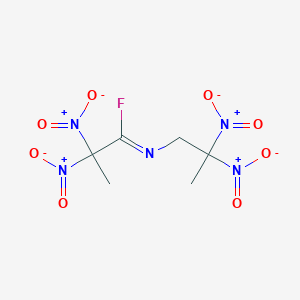
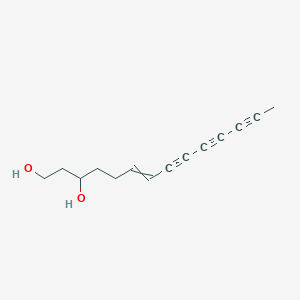
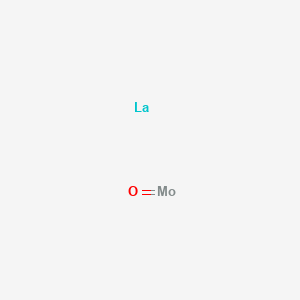
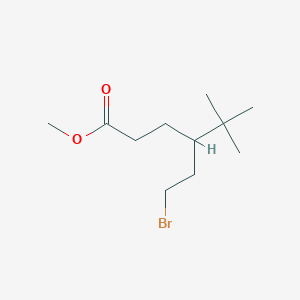
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
